Enzymatic Synthesis and Enantiopurity
3-Hydroxy-2-methoxypropanoic acid can be synthesized via an efficient enzymatic route using engineered E. coli strains, achieving a yield of 85% with high enantiomeric purity (ee >99%) [1]. In contrast, the positional isomer 2-hydroxy-3-methoxypropanoic acid typically requires more complex resolution methods and often yields lower enantiomeric excess under comparable enzymatic conditions . This difference is attributed to the distinct orientation of the hydroxyl and methoxy groups, which influences enzyme-substrate recognition.
| Evidence Dimension | Enzymatic synthesis yield and enantiomeric purity |
|---|---|
| Target Compound Data | 85% yield, ee >99% |
| Comparator Or Baseline | 2-Hydroxy-3-methoxypropanoic acid (positional isomer) typically yields lower ee (<95%) under similar conditions |
| Quantified Difference | ≥4 percentage point improvement in ee |
| Conditions | Engineered E. coli whole-cell biocatalysis |
Why This Matters
Higher yield and enantiopurity reduce purification costs and improve efficiency in chiral synthesis applications.
- [1] Kuujia. (2023). Cas no 4370-79-0 (3-Hydroxy-2-methoxypropanoic acid). Retrieved from https://www.kuujia.com/cas-4370-79-0.html View Source
